
A Comparative Guide to the Structural Isomers
of Ba@C74

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BA 74

Cat. No.: B1176561 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural comparison of the known and computationally

investigated isomers of the endohedral metallofullerene, Barium-encapsulated C74 (Ba@C74).

The information presented herein is a synthesis of experimental data and computational

studies, aimed at providing a comprehensive overview for researchers in materials science,

chemistry, and drug development.

Introduction to Ba@C74
Endohedral metallofullerenes, where a metal atom is trapped inside a carbon cage, are a

fascinating class of molecules with unique electronic and structural properties. Ba@C74 is one

such molecule that has been successfully synthesized and characterized. The encapsulation of

a barium atom within the C74 fullerene cage leads to a charge transfer from the metal to the

cage, influencing the overall geometry and stability of the molecule. While one isomer has been

experimentally isolated and characterized, computational studies have explored the potential

existence and relative stability of other isomeric forms of the C74 cage for this metallofullerene.

Data Presentation: Structural and Energetic
Comparison
While a comprehensive experimental dataset for all possible isomers of Ba@C74 is not

available, a combination of experimental characterization of the most stable isomer and
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computational studies on other potential isomers allows for a comparative analysis. The

following table summarizes the key structural and energetic parameters.
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Isomer ID
Point Group
Symmetry

Pentagon
Arrangeme
nt

Relative
Energy
(kcal/mol)

Ba Off-
Center
Distance
(Å)

Key
Features

#1 (IPR) D₃ₕ
Isolated

Pentagons

0.00

(Reference)
~1.3 - 1.5

Experimentall

y isolated and

characterized

isomer. The

Ba atom is

significantly

displaced

from the cage

center.[1]

#2 C₂
Fused

Pentagons

Computation

ally predicted

Not explicitly

reported

A non-IPR

(Isolated

Pentagon

Rule) isomer

with adjacent

pentagons.

#3 C₂
Fused

Pentagons

Computation

ally predicted

Not explicitly

reported

Another non-

IPR isomer

with a

different

arrangement

of fused

pentagons.

#4 Cₛ
Fused

Pentagons

Computation

ally predicted

Not explicitly

reported

A non-IPR

isomer with a

plane of

symmetry.
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#5 C₁

Fused

Pentagons &

Heptagon

Computation

ally predicted

Not explicitly

reported

Contains a

heptagonal

ring in the

fullerene

framework.

#6 C₁

Fused

Pentagons &

Heptagon

Computation

ally predicted

Not explicitly

reported

Another

isomer

containing a

heptagonal

ring.

Note: Specific quantitative data for the computationally predicted isomers (#2-#6), such as

precise relative energies and Ba off-center distances, are not readily available in the reviewed

literature. Computational studies have focused on a set of six C74 cages, including one with

isolated pentagons and others with pentagon-pentagon junctions or the inclusion of a

heptagon.

Experimental and Computational Protocols
A multi-technique approach has been employed to elucidate the structure of Ba@C74.

Synthesis and Isolation
The production of Ba@C74 is achieved using the radio frequency (RF) method, where barium

and carbon are co-evaporated in a helium atmosphere.[1] The subsequent isolation and

purification of Ba@C74 from the resulting soot are performed via a three-step high-pressure

liquid chromatography (HPLC) process.[1]

Experimental Characterization
The definitive structure of the isolated Ba@C74 isomer was determined using single-crystal

synchrotron X-ray diffraction.[1] This technique provides precise atomic coordinates, confirming

the endohedral nature of the barium atom and the geometry of the C74 cage.

Additionally, X-ray Absorption Near Edge Structure (XANES) spectroscopy at the Ba LIII edge

has been used to probe the local electronic and geometric environment of the encapsulated
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barium atom.[1] Comparison of experimental XANES spectra with simulated spectra based on

different structural models confirms the endohedral and off-center position of the barium atom.

[1]

Computational Methodology
Theoretical investigations into the structures and relative stabilities of Ba@C74 isomers have

been conducted using Density Functional Theory (DFT). A common computational approach

involves:

Geometry Optimization: The initial structures of different C74 isomers with an encapsulated

barium atom are fully optimized to find their lowest energy conformations. The B3LYP

(Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is frequently employed

for this purpose.

Basis Set: A combination of basis sets is typically used, for instance, a 3-21G basis set for

the carbon atoms and a dz (double-zeta) basis set with an effective core potential (ECP) for

the barium atom.

Energy Calculations: Single-point energy calculations are performed on the optimized

geometries to determine their relative stabilities.

Vibrational Frequency Analysis: Frequency calculations are carried out to confirm that the

optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

Visualization of the Structural Comparison Workflow
The logical workflow for the structural comparison of Ba@C74 isomers can be visualized as

follows:
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Workflow for the structural comparison of Ba@C74 isomers.

Concluding Remarks
The structural characterization of Ba@C74 reveals a fascinating interplay between the

encapsulated metal atom and the fullerene cage. The experimentally confirmed isomer features

a C74 cage with D₃ₕ symmetry, where the barium atom is located in a distinct off-center

position. Computational studies support this finding and have explored the potential for other,

less stable isomers that violate the Isolated Pentagon Rule. The significant displacement of the

barium atom is a key feature, likely driven by the optimization of the electrostatic interactions

within the endohedral complex. Further research, potentially involving the synthesis and

isolation of minor isomers, would provide deeper insights into the structure-property

relationships of this and other endohedral metallofullerenes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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